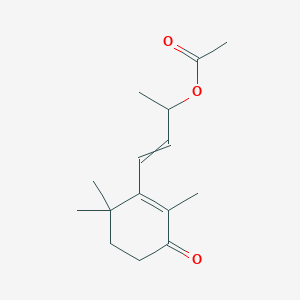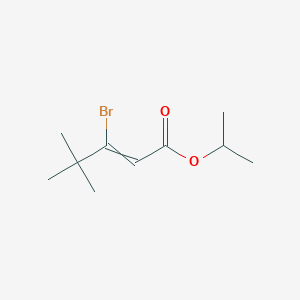
Propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate is a chemical compound with the molecular formula C10H17BrO2. It is an ester derived from the reaction of propan-2-ol and 3-bromo-4,4-dimethylpent-2-enoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate typically involves the esterification of 3-bromo-4,4-dimethylpent-2-enoic acid with propan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of 3-hydroxy-4,4-dimethylpent-2-enoate derivatives.
Reduction: Formation of propan-2-yl 3-bromo-4,4-dimethylpent-2-enol.
Oxidation: Formation of 3-bromo-4,4-dimethylpent-2-enoic acid.
Applications De Recherche Scientifique
Propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propan-2-yl 3-chloro-4,4-dimethylpent-2-enoate
- Propan-2-yl 3-iodo-4,4-dimethylpent-2-enoate
- Propan-2-yl 3-fluoro-4,4-dimethylpent-2-enoate
Uniqueness
Propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is a better leaving group than chlorine and fluorine, making the compound more reactive in substitution reactions. Additionally, the steric hindrance provided by the 4,4-dimethyl groups influences the compound’s reactivity and stability.
Propriétés
Numéro CAS |
832734-31-3 |
|---|---|
Formule moléculaire |
C10H17BrO2 |
Poids moléculaire |
249.14 g/mol |
Nom IUPAC |
propan-2-yl 3-bromo-4,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C10H17BrO2/c1-7(2)13-9(12)6-8(11)10(3,4)5/h6-7H,1-5H3 |
Clé InChI |
CGYOCKAXXBSNLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C=C(C(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


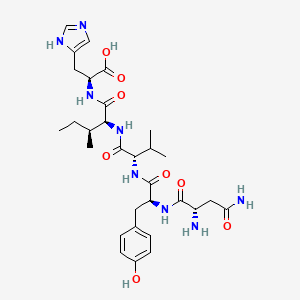
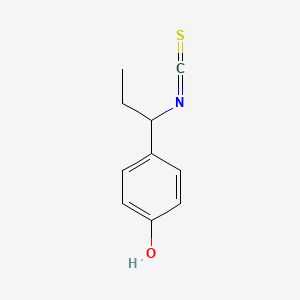
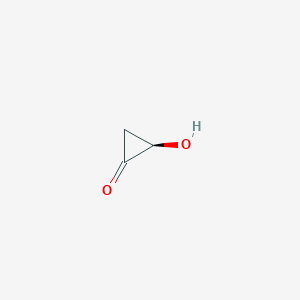
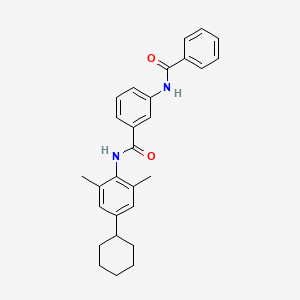
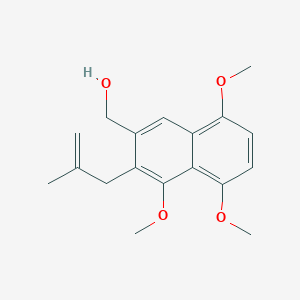
![[4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl](phenyl)methanone](/img/structure/B14194283.png)

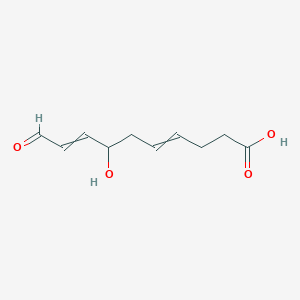
![(2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14194305.png)
![2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B14194311.png)
![4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B14194312.png)


